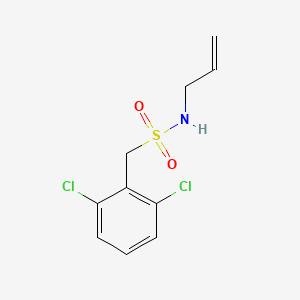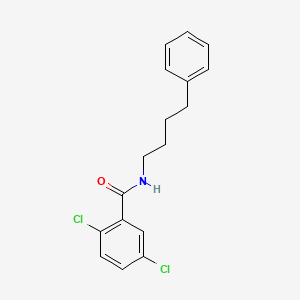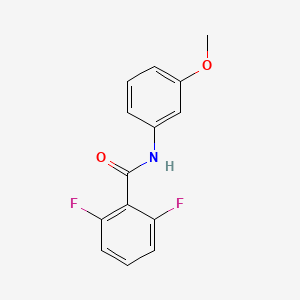![molecular formula C23H23NO3S B4586006 6-甲基-1-[3-(2-萘磺酰基)丙酰基]-1,2,3,4-四氢喹啉](/img/structure/B4586006.png)
6-甲基-1-[3-(2-萘磺酰基)丙酰基]-1,2,3,4-四氢喹啉
描述
Synthesis Analysis
The synthesis of related tetrahydroquinoline compounds often involves complex reactions. For example, Pyne et al. (1994) reported the synthesis of diastereomerically pure compounds through reactions involving menthyl 2-methoxy-1-naphthalenesulfinate, leading to high enantiomeric purity sulfoxides and further reactions to yield tetrahydroisoquinoline derivatives with high product diastereoselection (Pyne, Hajipour, & Prabakaran, 1994). This indicates the complex steps and high stereochemical control needed in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to "6-methyl-1-[3-(2-naphthylsulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoline" is intricate, often involving multiple chiral centers and complex ring structures. The structure of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative was elucidated by single crystal X-ray structure determination, highlighting the importance of advanced analytical techniques in understanding such molecules (Pyne, Hajipour, & Prabakaran, 1994).
Chemical Reactions and Properties
Compounds within the tetrahydroquinoline family participate in various chemical reactions. For instance, a cascade halosulfonylation reaction involving 1,7-enynes has been established for the synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing the reactivity and versatility of such compounds in synthetic chemistry (Zhu et al., 2016).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. These properties are often determined using sophisticated techniques like X-ray crystallography, as seen in the structural analysis of tetrahydroisoquinoline derivatives (Pyne, Hajipour, & Prabakaran, 1994).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and ability to undergo specific reactions, define the applications of tetrahydroquinoline derivatives. For example, the reactivity of these compounds in halosulfonylation reactions indicates their potential utility in synthesizing complex organic molecules with multiple functional groups (Zhu et al., 2016).
科学研究应用
蛋白质激酶抑制
异喹啉磺酰胺,包括与“6-甲基-1-[3-(2-萘磺酰基)丙酰基]-1,2,3,4-四氢喹啉”在结构上相关的化合物,已被确定为环核苷酸依赖性蛋白激酶和蛋白激酶 C 的新型且有效的抑制剂。这些化合物已证明对 cAMP 依赖性、cGMP 依赖性和 Ca2+-磷脂依赖性蛋白激酶具有显着的抑制作用。这些激酶的抑制对于理解细胞中的信号转导途径和开发与激酶活性失调相关的疾病的治疗剂至关重要 (Hidaka 等,1984)。
用于高效液相色谱 (HPLC) 的荧光衍生化
6-甲氧基-2-甲基磺酰基喹啉-4-甲酰氯是一种与“6-甲基-1-[3-(2-萘磺酰基)丙酰基]-1,2,3,4-四氢喹啉”具有相似官能团排列的化合物,被发现是一种对 HPLC 中的一级和二级醇都高度灵敏的荧光衍生化试剂。此特性允许增强复杂混合物中醇的检测和定量,从而促进各种分析和生化研究 (Yoshida 等,1992)。
属性
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-naphthalen-2-ylsulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-17-8-11-22-20(15-17)7-4-13-24(22)23(25)12-14-28(26,27)21-10-9-18-5-2-3-6-19(18)16-21/h2-3,5-6,8-11,15-16H,4,7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSLSNULFGOVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585933.png)
![3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)
![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylonitrile](/img/structure/B4585938.png)
![2-cyano-N-(2-ethylphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B4585945.png)

![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4585954.png)
![4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4585966.png)

![ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4585990.png)

